2-Butyl-1-oxa-2-azaspiro[2.5]octane
Description
2-Butyl-1-oxa-2-azaspiro[2.5]octane is a spirocyclic compound characterized by a fused cyclopropane-oxazolidine system. Its structure includes a butyl substituent at the 2-position of the azaspiro framework, which confers distinct steric and electronic properties. These compounds are pivotal in medicinal chemistry due to their ability to mimic bioactive conformations and enhance metabolic stability .
Properties
CAS No. |
13096-81-6 |
|---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-butyl-1-oxa-2-azaspiro[2.5]octane |
InChI |
InChI=1S/C10H19NO/c1-2-3-9-11-10(12-11)7-5-4-6-8-10/h2-9H2,1H3 |
InChI Key |
MPQDRRVNQYBTBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2(O1)CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The most economically feasible route for the production of 2-Butyl-1-oxa-2-azaspiro[2.5]octane involves the reaction of cyclohexanone with ammonia and sodium hypochlorite . This reaction is highly exothermic and releases a significant amount of gas, making it challenging to control using traditional batch technology. To address these challenges, a microreaction system has been developed, which allows for precise control of droplet dispersion, temperature, reaction time, and phase separation .
Industrial Production Methods
In industrial settings, the continuous-flow synthesis method is preferred over batch synthesis due to its higher efficiency and safety. The concentration of 2-Butyl-1-oxa-2-azaspiro[2.5]octane obtained through continuous-flow synthesis is significantly higher than that obtained through batch technology .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-1-oxa-2-azaspiro[2.5]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving 2-Butyl-1-oxa-2-azaspiro[2.5]octane include oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from reactions involving 2-Butyl-1-oxa-2-azaspiro[2.5]octane depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Butyl-1-oxa-2-azaspiro[2.5]octane has a wide range of applications in scientific research, including:
Biology: The compound’s unique reactivity makes it useful in the modification of biological molecules for research purposes.
Industry: The compound is used in various industrial processes that require selective amination reactions.
Mechanism of Action
The mechanism by which 2-Butyl-1-oxa-2-azaspiro[2.5]octane exerts its effects involves its role as an electrophilic aminating agent. The compound reacts with nucleophiles, transferring an amino group to the nucleophile. This reaction is facilitated by the spirocyclic structure of the compound, which stabilizes the transition state and enhances reactivity .
Comparison with Similar Compounds
Structural Comparisons
The spiro[2.5]octane core is shared among analogs, but substituent variations critically influence reactivity and applications:
Physicochemical Properties
Note: The butyl group reduces aqueous solubility but enhances compatibility with lipid-rich biological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
